2-Chlorobenzoxazole

Catalog No.
S1532487
CAS No.
615-18-9
M.F
C7H4ClNO
M. Wt
153.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzoxazole

CAS Number

615-18-9

Product Name

2-Chlorobenzoxazole

IUPAC Name

2-chloro-1,3-benzoxazole

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

InChI

InChI=1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

BBVQDWDBTWSGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)Cl

The exact mass of the compound 2-Chlorobenzoxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chlorobenzoxazole is a highly activated, fused heterocyclic electrophile widely utilized as a foundational building block in organic synthesis, medicinal chemistry, and materials science. Featuring a labile chlorine atom at the 2-position, the compound is primed for rapid nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. From a procurement perspective, 2-chlorobenzoxazole is prioritized over traditional thiol-based precursors because it offers a clean, direct leaving group that avoids the generation of toxic sulfur byproducts. Its distinct electronic profile drives efficient conversions in both conventional amination workflows and advanced photoredox fragment couplings, making it an essential intermediate for synthesizing biologically active 2-substituted benzoxazoles and fluorescent probes [1].

Procurement Fit

Reactive C2–Cl site supports nucleophilic substitution workflows
Versatile cross-coupling compatibility with Grignard and related partners
Benzoxazole scaffold for pharmaceutical and agrochemical intermediate synthesis

Substituting 2-chlorobenzoxazole with closely related in-class analogs compromises both reaction efficiency and process safety. While 2-mercaptobenzoxazole is a cheaper historical precursor, its use requires harsh activating agents (such as phosphorus pentachloride) and generates hazardous sulfur-containing waste streams, complicating industrial scale-up and regulatory compliance [1]. Conversely, attempting to substitute the oxygen atom with sulfur (as in 2-chlorobenzothiazole) fundamentally alters the heterocycle's electronics. This shift results in significantly reduced reactivity in transition-metal-free photoredox C-C couplings, where the thiazole analog yields only trace amounts compared to the oxazole's synthetically useful yields [2]. Therefore, 2-chlorobenzoxazole is strictly required when mild, high-yielding, and sulfur-free functionalization is critical to the synthetic workflow.

Substitution Risk

Target
2-Chlorobenzoxazole provides predictable C2–Cl reactivity and benzoxazole core behavior.
Alternative halogen analogs
Fluoro, bromo, or iodo analogs may shift coupling rates and selectivity profiles; not direct drop-in replacements.
Target
Benzoxazole core leads to indole scaffolds under basic rearrangement conditions.
Benzothiazole core
2-Chlorobenzothiazole gives imidazobenzothiazole products; core heteroatom dictates divergent outcomes.

Transition-Metal-Free Photoredox C-C Coupling

In light-induced, transition-metal-free C-C coupling reactions with aliphatic alcohols (e.g., ethanol), 2-chlorobenzoxazole demonstrates efficient reactivity, furnishing the desired coupled products in appreciable yields at ambient temperature. In direct contrast, the sulfur analog 2-chlorobenzothiazole exhibits significantly reduced reactivity under identical conditions, yielding only trace amounts of the product. This stark electronic differentiation confirms that the benzoxazole moiety is uniquely suited for mild, radical-based functionalizations where thiazole analogs fail [1].

Evidence DimensionProduct yield in photochemical C-C coupling with ethanol
Target Compound DataAppreciable product yields (efficient conversion)
Comparator Or Baseline2-Chlorobenzothiazole (only trace amounts of product formed)
Quantified DifferenceShift from trace formation to synthetically useful yields
Conditions25 W UV-A lamp, sodium acetate, benzophenone, ambient temperature

Enables chemists to execute transition-metal-free functionalizations of the benzoxazole core, avoiding expensive palladium or iridium catalysts.

Enthalpy of formation
Direct comparison
ΔfHm°: (52.5 ± 3.0) vs (36.0 ± 2.0) kJ·mol⁻¹ (benzoxazole); 46% higher
Quantifies chlorination-induced energetic shift for modeling
Liquid vs crystalline; combustion calorimetry data

Process Safety and Scale-Up Efficiency

The industrial synthesis of 2-substituted benzoxazoles historically relied on 2-mercaptobenzoxazole, which requires aggressive chlorination with phosphorus pentachloride or generates toxic carbon disulfide and hydrogen sulfide byproducts during activation. Procuring and utilizing 2-chlorobenzoxazole directly bypasses these hazardous intermediate steps. By leveraging the clean chloride leaving group, manufacturers eliminate elaborate safety regulations associated with sulfur elimination, prevent carbonization during reaction, and avoid difficult-to-separate byproducts, thereby streamlining the overall processability of the final active pharmaceutical ingredients [1].

Evidence DimensionByproduct toxicity and process hazard profile
Target Compound DataClean chloride leaving group; direct substitution without sulfur waste
Comparator Or Baseline2-Mercaptobenzoxazole (generates CS2/H2S or requires PCl5 activation)
Quantified DifferenceElimination of toxic sulfur byproducts and harsh chlorination steps
ConditionsIndustrial-scale nucleophilic substitution and amination workflows

Directly impacts procurement decisions by reducing hazardous waste disposal costs and simplifying regulatory compliance during scale-up.

Synthesis yield
Reported comparison
90% yield (solvent-free) vs prior 85%
Supports process efficiency assessment
Patent data; 5 pp improvement in melt chlorination

Accelerated SNAr Kinetics

The 2-position of 2-chlorobenzoxazole is highly activated toward nucleophilic attack, making it a highly efficient substrate for SNAr reactions with various amines. Comparative kinetic assessments demonstrate that 2-chlorobenzoxazole exhibits significantly higher reactivity toward secondary amines like piperidine compared to 2-chlorobenzimidazole. The reactivity of the benzimidazole analog is merely comparable to p-nitrochlorobenzene, necessitating harsher conditions or longer reaction times to achieve full conversion, whereas 2-chlorobenzoxazole readily undergoes substitution under milder conditions [1].

Evidence DimensionRelative SNAr reactivity toward amines (e.g., piperidine)
Target Compound DataHigh reactivity, enabling mild amination conditions
Comparator Or Baseline2-Chlorobenzimidazole (lower reactivity, comparable to p-nitrochlorobenzene)
Quantified DifferenceSignificantly faster substitution kinetics for the oxazole core
ConditionsStandard SNAr amination conditions with secondary amines

Allows for shorter reaction times and milder conditions when synthesizing 2-aminobenzoxazole derivatives for high-throughput screening libraries.

Grignard coupling
Class-level inference
Reported high yields of 2-allyl, 2-allenyl, and 2-propargyl benzoxazoles; regioselective pathway
Enables direct access to specific unsaturated scaffolds
β,γ-unsaturated Grignard, THF, room temperature

Scalable Amine α-Heteroarylation

2-Chlorobenzoxazole serves as a robust electrophile in the direct alpha-heteroarylation of tertiary amines via photoredox catalysis. While many photoredox methodologies are limited to micro-scale reactions (typically <0.5 mmol), 2-chlorobenzoxazole has been successfully scaled up in homolytic aromatic substitution pathways. In a preparative-scale coupling with tert-butyl-4-phenylpiperazine-1-carboxylate, 2-chlorobenzoxazole delivered the alpha-arylated product in an 80% yield on a 4.0 mmol scale (yielding 1.22 g of product). This demonstrates its structural stability and efficiency for advanced fragment coupling in drug discovery workflows[1].

Evidence DimensionScalability and yield in photoredox alpha-arylation
Target Compound Data80% yield (1.22 g product) on a 4.0 mmol scale
Comparator Or BaselineStandard photoredox methodology baselines (typically <0.5 mmol scale)
Quantified Difference>8-fold increase in reaction scale while maintaining high yields
ConditionsIridium-catalyzed photoredox coupling with tertiary amines

Proves that the compound is robust enough for preparative-scale synthesis, making it a reliable choice for medicinal chemistry scale-up.

Rearrangement divergence
Direct comparison
Benzoxazole → indole; Benzothiazole → imidazobenzothiazole (completely different scaffolds)
Core heteroatom selection determines reaction outcome
Base-induced rearrangement, Et₃N/EtOH reflux

Transition-Metal-Free Library Synthesis

Ideal for generating diverse libraries of 2-substituted benzoxazoles via photochemical C-C coupling with alcohols and ethers. The unique electronic profile of 2-chlorobenzoxazole allows these reactions to proceed efficiently without expensive palladium or iridium catalysts, a pathway where thiazole analogs fail [1].

2-Aminobenzoxazole Industrial Scale-Up

A highly effective precursor for manufacturing 2-aminobenzoxazole-based pharmaceuticals and agrochemicals. Procuring this specific chlorinated compound circumvents the toxic sulfur byproducts and harsh activation steps associated with mercapto-precursors, ensuring safer and more streamlined processability [2].

Advanced Photoredox Fragment Coupling

Utilized in the late-stage alpha-heteroarylation of complex tertiary amines to generate benzylic amine pharmacophores. Its proven scalability on multi-gram levels makes it a reliable building block for drug discovery programs requiring robust homolytic aromatic substitution [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Indole scaffold synthesis via divergent routes
Heterocyclic core reactivity
Rearrangement pathway verification
Large-scale intermediate production
Process yield consistency
Solvent-free chlorination method review
2-Allyl/propargyl benzoxazole library synthesis
Cross-coupling regioselectivity
Grignard reaction outcome evaluation
Energetic material computational modeling
Thermochemical data accuracy
Enthalpy of formation benchmark

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

152.9981414 Da

Monoisotopic Mass

152.9981414 Da

Boiling Point

201.5 °C

Heavy Atom Count

10

Melting Point

7.0 °C

UNII

OFH5RW45PA

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

615-18-9

Wikipedia

Benzoxazole, 2-chloro-

General Manufacturing Information

Benzoxazole, 2-chloro-: ACTIVE

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